molecular formula C9H18 B158894 1,3,5-Trimethylcyclohexane CAS No. 1839-63-0

1,3,5-Trimethylcyclohexane

Cat. No.: B158894
CAS No.: 1839-63-0
M. Wt: 126.24 g/mol
InChI Key: ODNRTOSCFYDTKF-UHFFFAOYSA-N
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Description

1,3,5-Trimethylcyclohexane is an organic compound with the molecular formula C9H18. It is a derivative of cyclohexane, where three hydrogen atoms are replaced by methyl groups at the 1, 3, and 5 positions. This compound is a colorless liquid with a characteristic odor and is used in various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3,5-Trimethylcyclohexane can be synthesized through the hydrogenation of mesitylene (1,3,5-trimethylbenzene). The process involves the catalytic hydrogenation of mesitylene in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions.

Industrial Production Methods: In industrial settings, this compound is produced by the catalytic hydrogenation of mesitylene. The process typically involves the following steps:

  • Mesitylene is mixed with hydrogen gas.
  • The mixture is passed over a metal catalyst (e.g., palladium or platinum) at elevated temperatures (around 150-200°C) and pressures (20-50 atm).
  • The hydrogenation reaction converts mesitylene to this compound.
  • The product is then purified through distillation to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions: 1,3,5-Trimethylcyclohexane undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the reaction conditions.

    Reduction: The compound can be reduced further to form saturated hydrocarbons.

    Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorination).

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic or basic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a metal catalyst (e.g., palladium on carbon) is commonly used.

    Substitution: Halogenation reactions typically use halogens (e.g., chlorine or bromine) in the presence of light or a catalyst.

Major Products:

    Oxidation: Depending on the extent of oxidation, products can include 1,3,5-trimethylcyclohexanol, 1,3,5-trimethylcyclohexanone, or 1,3,5-trimethylcyclohexanoic acid.

    Reduction: The major product is a fully saturated hydrocarbon.

    Substitution: Monohalogenated products such as 1-chloro-3,5-dimethylcyclohexane.

Scientific Research Applications

1,3,5-Trimethylcyclohexane has several applications in scientific research and industry:

    Solvent Use: It is used as a solvent in various chemical reactions due to its volatility and relatively low toxicity.

    Polymerization Initiator: Organic peroxides derived from this compound are used as initiators in polymerization processes.

    Characterization of Non-Aqueous Phase Liquid/Tracer Interaction: It is used in studies involving the interaction of non-aqueous phase liquids with tracers in environmental research.

    Thermodynamic Property Data: The compound’s thermodynamic properties are used in the analysis of pure compounds’ dynamic data.

Mechanism of Action

The mechanism of action of 1,3,5-trimethylcyclohexane involves its interaction with various molecular targets and pathways. For example, in oxidation reactions, the compound undergoes electron transfer processes facilitated by oxidizing agents, leading to the formation of oxidized products. In polymerization reactions, organic peroxides derived from this compound decompose to generate free radicals, which initiate the polymerization process.

Comparison with Similar Compounds

1,3,5-Trimethylcyclohexane can be compared with other similar compounds such as:

    Cyclohexane: The parent compound without methyl substitutions.

    1,2,4-Trimethylcyclohexane: A positional isomer with methyl groups at the 1, 2, and 4 positions.

    1,3,5-Trimethylbenzene (Mesitylene): The aromatic counterpart of this compound.

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties compared to its isomers and parent compounds. Its stability and reactivity make it valuable in various industrial and research applications.

Properties

IUPAC Name

1,3,5-trimethylcyclohexane
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InChI

InChI=1S/C9H18/c1-7-4-8(2)6-9(3)5-7/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODNRTOSCFYDTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(C1)C)C
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18
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DSSTOX Substance ID

DTXSID20862763, DTXSID801025627, DTXSID901025632
Record name 1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,5alpha)-1,3,5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Molecular Weight

126.24 g/mol
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Physical Description

Liquid with a pungent acrid odor; [Chem Service MSDS]
Record name 1,3,5-Trimethylcyclohexane
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CAS No.

1839-63-0, 1795-26-2, 1795-27-3
Record name 1,3,5-Trimethylcyclohexane
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5beta)-
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Record name Cyclohexane, 1,3,5-trimethyl-, (1alpha,3alpha,5alpha)-
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Record name 1,trans-5-Trimethylcyclohexane
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Record name 1,cis-5-Trimethylcyclohexane
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Record name (1alpha,3alpha,3beta)-1,3,,5-Trimethylcychlohexane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Trimethylcyclohexane
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1,3,5-Trimethylcyclohexane
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1,3,5-Trimethylcyclohexane
Reactant of Route 4
1,3,5-Trimethylcyclohexane
Reactant of Route 5
1,3,5-Trimethylcyclohexane
Reactant of Route 6
1,3,5-Trimethylcyclohexane
Customer
Q & A

Q1: What is the molecular formula and weight of 1,3,5-trimethylcyclohexane?

A: this compound has the molecular formula C9H18 and a molecular weight of 126.24 g/mol. []

Q2: How does the cis/trans isomerism affect the properties of this compound?

A: The cis and trans isomers of this compound exhibit different physical properties, such as boiling point and reactivity. For instance, trans-1,3,5-trimethylcyclohexane has a higher boiling point than its cis counterpart. []

Q3: What spectroscopic techniques are useful for characterizing this compound?

A: Nuclear Magnetic Resonance (NMR) spectroscopy is valuable for distinguishing between cis and trans isomers of this compound based on the chemical shifts of methyl group protons. [] Infrared (IR) spectroscopy can be used to study the vibrational modes of the molecule. []

Q4: What is the conformation of cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid (Kemp's Triacid) derivatives?

A: Kemp's Triacid derivatives, such as the 4-tert-butylbenzyl ester, phenethyl ester, and phenethyl amide, can adopt either chair or boat conformations. The preferred conformation depends on the specific substituents and their influence on intramolecular interactions like hydrogen bonding. []

Q5: How do methyl radicals react with this compound?

A: Methyl radicals primarily abstract hydrogen atoms from this compound. The rate of abstraction depends on the type of hydrogen atom (primary, secondary, or tertiary) and the reaction temperature. []

Q6: Can this compound be hydrogenated, and what factors influence this process?

A: Yes, 1,3,5-trimethylbenzene can be hydrogenated to this compound. This reaction can be enhanced using a reverse flow chromatographic reactor, with factors like carrier flow rate, reactant feed concentration, and catalyst amount affecting the conversion rate. []

Q7: How is this compound used in tracer studies?

A: Perfluoro-1,3,5-trimethylcyclohexane, a fluorinated derivative, is used as a partitioning tracer in environmental studies. It helps estimate the amount and distribution of contaminants like trichloroethylene in groundwater and soil. [, ]

Q8: What is the role of this compound in jet fuel surrogate models?

A: this compound is a key component in jet fuel surrogate models used to study combustion characteristics and develop chemical kinetic mechanisms for aviation fuels like RP-3. [, , ]

Q9: What happens when 1,3,5-trimethylcyclohexa-1,4-diene is treated with the Lewis acid (C2F5)3PF2?

A: Instead of the expected transfer hydrogenation, treating 1,3,5-trimethylcyclohexa-1,4-diene with (C2F5)3PF2 leads to a quantitative dismutation, yielding mesitylene and this compound. []

Q10: What is Kemp's triacid, and how is it synthesized?

A: Kemp's triacid (cis,cis-1,3,5-trimethylcyclohexane-1,3,5-tricarboxylic acid) is a valuable building block in supramolecular chemistry. It is typically synthesized starting from cis,cis-1,3,5-trimethylcyclohexane. [, ]

Q11: What are the notable properties and applications of Kemp's triacid derivatives?

A11: Kemp's triacid derivatives have a rigid, preorganized structure, making them suitable for creating host-guest complexes and as building blocks for supramolecular assemblies. For instance, they are used to synthesize:

  • Uphill transport carriers: Kemp's acid imides can selectively transport calcium and magnesium ions across liquid membranes. []
  • Model compounds for biological systems: The 2-N-methylaminoethylguanidine amide of Kemp's triacid serves as a model for studying hydrogen bonding interactions within the active site of bacteriorhodopsin, a light-driven proton pump found in certain bacteria. []
  • Ligands in coordination chemistry: Kemp's triacid can act as a ligand, forming complexes with various metal ions like uranyl, nickel, copper, and manganese. These complexes show diverse structures, including one-dimensional, two-dimensional, and cage-like architectures. [, , ]
  • Building blocks for collagen mimetics: Kemp's triacid can be used as a template to assemble triple-helical collagen mimetic structures, which hold potential applications in biomaterials and drug delivery. [, , , ]

Q12: What is known about the environmental impact and degradation of this compound and its derivatives?

A: While specific data on the environmental impact of this compound is limited, research on related cyclic hydrocarbons suggests potential for bioaccumulation and toxicity to aquatic organisms. [] Further studies are necessary to assess the ecotoxicological effects and biodegradability of this compound and its derivatives.

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